5-(1H-imidazol-1-yl)pyrimidine
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Overview
Description
5-(1H-imidazol-1-yl)pyrimidine is a heterocyclic compound that features both an imidazole and a pyrimidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is known for its presence in many biologically active molecules, while the pyrimidine ring is a fundamental component of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-imidazol-1-yl)pyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2-aminopyrimidine and imidazole in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of catalysts and solvents can be tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(1H-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the molecule.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
5-(1H-imidazol-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(1H-imidazol-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a single imidazole ring.
Pyrimidine: A simpler compound with a single pyrimidine ring.
5-(1H-imidazol-1-yl)benzimidazole: A compound with both imidazole and benzimidazole rings.
Uniqueness
5-(1H-imidazol-1-yl)pyrimidine is unique due to the combination of both imidazole and pyrimidine rings within a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-imidazol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-11(6-8-1)7-3-9-5-10-4-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFLBNYJJCTWSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=CN=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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